![molecular formula C20H21N5O2S2 B15008321 N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)
N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide is a complex organic compound with a molecular formula of C21H22N6OS2. This compound is part of the epigenetics class of compounds and has a molecular weight of 438.56 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide involves the condensation of tricyclic compounds. One common method includes the use of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole derivatives . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures such as NMR, HPLC, and GC to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an iron chelator, which can be used in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide involves its ability to bind to specific molecular targets. For instance, it selectively binds to ferrous ions, which can inhibit cancer cell proliferation by depleting intracellular iron levels . This binding can induce apoptosis in cancer cells through the mitochondrial pathway, involving proteins like Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-[(8-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide
- 1-{3-Nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone
Uniqueness
N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide is unique due to its specific molecular structure, which allows it to selectively bind to ferrous ions. This property makes it particularly effective as an iron chelator in cancer therapy, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H21N5O2S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O2S2/c1-2-13-25-17-11-7-6-10-16(17)18-19(25)22-20(24-23-18)28-14-12-21-29(26,27)15-8-4-3-5-9-15/h3-11,21H,2,12-14H2,1H3 |
InChI Key |
AHFTZRITPYJYML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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